

Genetic Mutations in SLCO2A1: A Technical Guide to Associated Diseases

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Compound of Interest

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Introduction

Mutations in the Solute Carrier Organic Anion Transporter Family Member 2A1 (SLCO2A1) gene are implicated in a spectrum of rare hereditary disorders, primarily Primary Hypertrophic Osteoarthropathy (PHO) and Chronic Enteropathy Associated with SLCO2A1 (CEAS). This technical guide provides an in-depth overview of the genetic basis, pathophysiology, clinical manifestations, and diagnostic approaches related to SLCO2A1 mutations. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of key pathways.

The SLCO2A1 gene encodes the **prostaglandin transporter** (PGT), a crucial protein responsible for the uptake and clearance of prostaglandins, most notably prostaglandin E2 (PGE2). Loss-of-function mutations in SLCO2A1 disrupt this transport mechanism, leading to elevated systemic levels of PGE2 and the subsequent development of disease phenotypes.^[1]
^[2]

Associated Diseases

Primary Hypertrophic Osteoarthropathy (PHO)

Also known as pachydermoperiostosis, PHO is a rare genetic disorder characterized by a clinical triad of:^[1]

- Digital clubbing: A bulbous enlargement of the fingertips and toes.
- Pachydermia: Thickening of the skin, particularly on the face and scalp.
- Periostosis: Proliferation of new bone tissue on the periosteum of long bones.

PHO can be classified into autosomal recessive and autosomal dominant forms, with mutations in *SLCO2A1* being a primary cause.^[2]

Chronic Enteropathy Associated with *SLCO2A1* (CEAS)

Initially described as chronic nonspecific multiple ulcers of the small intestine, CEAS is an autosomal recessive disorder characterized by:^[3]^[4]

- Multiple, shallow, circumferential or oblique ulcers in the small intestine.^[4]
- Chronic gastrointestinal bleeding and protein loss.^[3]
- Resultant iron deficiency anemia and hypoproteinemia.^[4]

Patients with CEAS may also present with extraintestinal manifestations that overlap with PHO, such as digital clubbing.^[4]

Quantitative Data on *SLCO2A1* Mutations and Associated Diseases

The following tables summarize key quantitative data from various studies on PHO and CEAS related to *SLCO2A1* mutations.

Table 1: Prevalence and Spectrum of *SLCO2A1* Mutations

Population	Mutation Type	Associated Disease	Key Findings and Mutation Frequencies	Reference
Japanese	Splice-site, Frameshift, Nonsense, Missense	CEAS	11 different recessive mutations identified in 46 patients. The c.940+1G>A splice-site mutation was the most frequent (54% of mutant alleles).	[5]
Korean	Splicing site, Nonsense	CEAS	Two pathogenic variants (c.940+1G>A and p.R603X) identified in 14 of 46 patients with chronic intestinal ulcers.	[6]
Chinese	Missense, Nonsense, Deletion, Frameshift, Splicing site	PHOAR2	29 mutations found in 23 patients, with 22 being novel.	[7]
Asian (review)	Various	PHOAR2 and/or CEAS	Review of 232 cases (86.6% Asian) identified 109 different variants. The two most common were c.940+1G>A and	[3][8]

			c.1807C>T. Variants in intron 7, and exons 12 and 13 were significantly associated with CEAS.	
Non-Asian	Various	PHOAR2 and/or CEAS	Mutations are less frequently reported. The c.940+1G>A mutation is rare in Caucasian populations.	[5]

Table 2: Patient Demographics and Clinical Characteristics

Disease	Parameter	Value	Reference
PHO	Male to Female Ratio	9:1	[9]
Age of Onset	Bimodal: first year of life and puberty (around age 15)	[9]	
CEAS (Japanese cohort)	Male to Female Ratio	1:2.5 (13 men, 33 women)	[5]
Median Age at Onset	16.5 years (range: 1-69 years)	[5]	
Parental Consanguinity	28% (13 of 46 patients)	[5]	
CEAS (Korean cohort)	Male to Female Ratio	1:6 (12 of 14 patients were female)	[6]
Median Age at Diagnosis	44.5 years	[6]	
CEAS (Chinese cohort)	Male to Female Ratio	1.4:1 (7 male, 5 female)	[10]
Median Age at Symptom Onset	19 years	[10]	

Table 3: Urinary Prostaglandin Metabolite Levels

Analyte	Disease	Patient Group	Mean/Median Level (ng/mmol creatinine or µg/g creatinine)	Control/Unaffected Level	p-value	Reference
PGE2	PHO (SLCO2A1-deficient)	11 affected individuals	242 ± 147 ng/mmol creatinine	46 ± 47 ng/mmol creatinine (healthy relatives)	< 0.001	[11]
PGE-M	PHO (SLCO2A1-deficient)	11 affected individuals	75 ± 29 ng/mmol creatinine	18 ± 12 ng/mmol creatinine (healthy relatives)	< 0.001	[11]
PGE-M	CEAS (CNSU)	18 patients	Significantly higher than unaffected individuals	-	0.00013	[12]
PGE-MUM	CEAS	20 patients	Median: 102.7 µg/g creatinine	Median: 27.9 µg/g creatinine (Crohn's disease patients)	< 0.0001	[13]

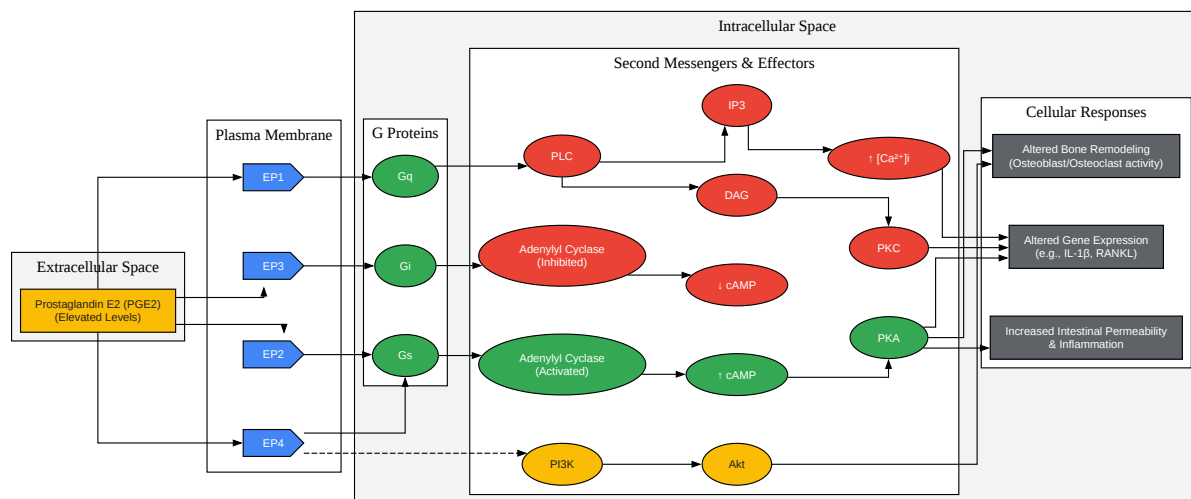
Signaling Pathways

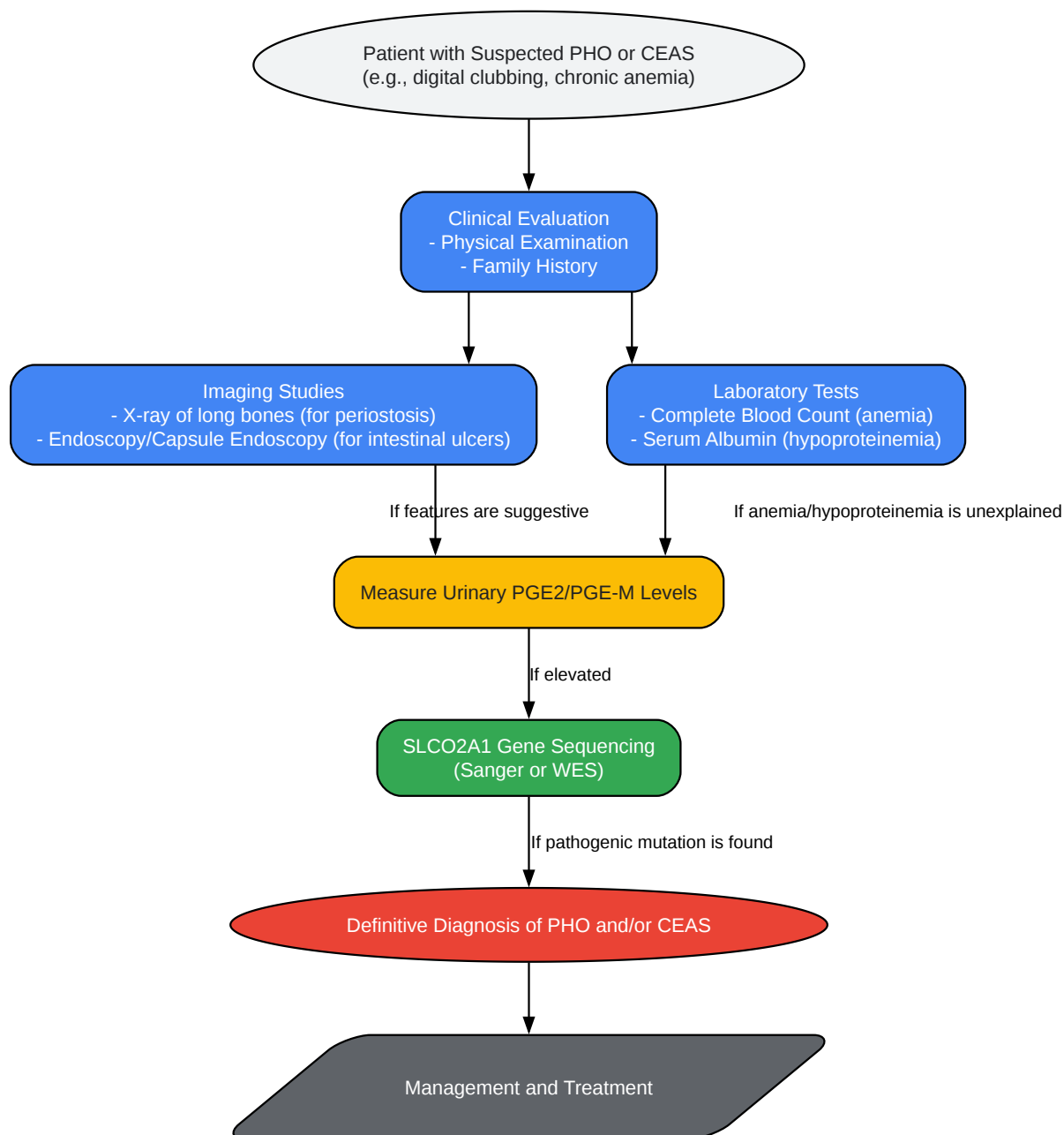
Mutations in SLCO2A1 lead to a failure of the **prostaglandin transporter** (PGT) to internalize and clear extracellular prostaglandin E2 (PGE2). The resulting elevated levels of PGE2 lead to

overstimulation of its cognate G-protein coupled receptors (EP1, EP2, EP3, and EP4), triggering downstream signaling cascades that contribute to the pathophysiology of PHO and CEAS.

Prostaglandin E2 (PGE2) Signaling Pathway

The following diagram illustrates the major signaling pathways activated by PGE2 binding to its receptors.





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